4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide
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Overview
Description
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and nitro groups, linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Bromination and nitration: The pyrazole ring can be selectively brominated and nitrated using bromine and nitric acid under controlled conditions.
Coupling with benzamide: The brominated and nitrated pyrazole is then coupled with a benzamide derivative through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological assays: Used in assays to study biological activity.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial activity: Investigated for its potential antimicrobial properties.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical sensors: Potential use in the development of sensors for detecting specific substances.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity. The nitro and bromine groups could play a role in binding to the active site of the target molecule, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitro-1H-pyrazole: A simpler analog without the benzamide moiety.
N-(3-bromophenyl)benzamide: Lacks the pyrazole ring and nitro group.
Uniqueness
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide is unique due to the combination of the pyrazole ring with bromine and nitro substitutions, coupled with a benzamide moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C17H12Br2N4O3 |
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Molecular Weight |
480.1g/mol |
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide |
InChI |
InChI=1S/C17H12Br2N4O3/c18-13-2-1-3-14(8-13)20-17(24)12-6-4-11(5-7-12)9-22-10-15(19)16(21-22)23(25)26/h1-8,10H,9H2,(H,20,24) |
InChI Key |
WIECRIUABPUHDO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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